
1-Benzoyl-4-benzylpiperidine-4-carboxylic acid
Overview
Description
1-Benzoyl-4-benzylpiperidine-4-carboxylic acid is a chemical compound with the molecular formula C₂₀H₂₁NO₃. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a piperidine ring substituted with benzoyl and benzyl groups, which contribute to its unique chemical properties .
Preparation Methods
The synthesis of 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid involves several steps. One common method includes the reaction of N-benzyl-4-piperidone with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-Benzoyl-4-benzylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The benzoyl and benzyl groups can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydride or sodium methoxide
Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various chemical syntheses.
Scientific Research Applications
Medicinal Chemistry
Analgesic Properties
1-Benzoyl-4-benzylpiperidine-4-carboxylic acid serves as a key intermediate in the synthesis of potent narcotic analgesics, including remifentanil. This compound exhibits a rapid onset of action and minimal accumulation during continuous intravenous infusion, making it suitable for short-term pain management in clinical settings . The synthesis method has been optimized to enhance yield and reduce environmental impact by minimizing the use of hazardous solvents .
Anticancer Activity
Recent studies have highlighted the potential of benzoylpiperidine derivatives in cancer treatment. For instance, compounds containing the benzoylpiperidine fragment have shown notable antiproliferative activity against various cancer cell lines, including breast and ovarian cancers. The structure-activity relationship (SAR) studies indicate that modifications to the benzoylpiperidine structure can significantly enhance its potency as a therapeutic agent .
Drug Development
Inhibitors of Enzymatic Activity
The benzoylpiperidine scaffold has been identified as a privileged structure for developing reversible inhibitors of monoacylglycerol lipase (MAGL), an enzyme implicated in various diseases, including obesity and inflammation. Compounds derived from this scaffold have demonstrated competitive inhibition with low IC50 values, indicating their potential as therapeutic agents . Research has indicated that specific modifications can lead to improved selectivity and potency against MAGL compared to other enzymes .
Synthesis and Structural Modifications
Synthetic Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available piperidine derivatives. The methods have evolved to include microwave-assisted techniques that enhance reaction efficiency and yield while reducing reaction times .
Synthesis Method | Yield (%) | Notes |
---|---|---|
Traditional Synthesis | 79.38 | Involves multiple steps with potential solvent waste |
Microwave-Assisted | Up to 86 | Improved efficiency and reduced reaction time |
Case Studies
Case Study: Analgesic Development
In a clinical setting, remifentanil synthesized from this compound has been used effectively for managing postoperative pain due to its rapid metabolism and minimal side effects. This application underscores the compound's utility in acute pain management protocols in surgical environments .
Case Study: Cancer Research
A series of benzoylpiperidine derivatives were evaluated for their anticancer properties against human breast cancer cell lines (MDA-MB-231 and MCF-7). The results showed significant cytotoxicity with IC50 values ranging from 19.9 to 75.3 µM, prompting further optimization of these compounds for enhanced efficacy .
Mechanism of Action
The mechanism of action of 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoyl and benzyl groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, which are essential for its activity .
Comparison with Similar Compounds
1-Benzoyl-4-benzylpiperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-Benzoylpiperidine-4-carboxylic acid: This compound lacks the benzyl group, which may result in different chemical and biological properties.
1-Benzylpiperidine-4-carboxylic acid:
1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid: This compound has an additional phenylamino group, which can influence its chemical behavior and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and makes it valuable for various research and industrial applications.
Biological Activity
1-Benzoyl-4-benzylpiperidine-4-carboxylic acid (C₂₀H₂₁NO₃) is a chemical compound notable for its structural characteristics, including a piperidine ring substituted with benzoyl and benzyl groups. This unique configuration contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, such as enzymes and receptors. The compound's structure facilitates hydrogen bonding and hydrophobic interactions, which are critical for modulating target activity. Specifically, it has been observed to act as a reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in lipid metabolism and signaling pathways related to pain and inflammation .
Biological Activities
This compound exhibits several biological activities:
- Antiproliferative Effects : Research indicates that this compound demonstrates significant antiproliferative activity against various cancer cell lines, including human breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancers. IC50 values range from 19.9 µM to 75.3 µM, suggesting potential for development as an anticancer agent .
- Enzyme Inhibition : It has shown effectiveness as an inhibitor of acetylcholinesterase (AChE) with an IC50 value of approximately 0.22 µM, indicating potential applications in treating neurodegenerative diseases .
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with similar compounds:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
1-Benzoylpiperidine-4-carboxylic acid | Lacks the benzyl group; simpler structure | Different binding affinities |
1-Benzylpiperidine-4-carboxylic acid | Contains only benzyl substitution | Varies in enzyme inhibition |
1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid | Additional phenylamino group influences activity | Enhanced selectivity against specific targets |
Case Studies
Several studies have explored the biological implications of this compound:
- Cancer Cell Studies : A study evaluated the effects of various benzoylpiperidine derivatives on cancer cell proliferation. The results indicated that modifications in the benzoyl moiety significantly impacted antiproliferative activity, highlighting the importance of structural optimization for therapeutic efficacy .
- Enzyme Interaction Studies : Molecular docking studies have been conducted to elucidate the binding mechanisms of this compound with MAGL. These studies revealed that specific interactions at the active site are crucial for its inhibitory effects, providing insights for future drug design .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via sequential functionalization of the piperidine scaffold. A plausible route involves:
- Step 1 : Benzylation at the 4-position using benzyl chloride under basic conditions (e.g., KCO) in anhydrous DMF .
- Step 2 : Introduction of the benzoyl group via acylation with benzoyl chloride, typically in dichloromethane with a base like triethylamine to neutralize HCl byproducts .
- Challenges : Competing side reactions, such as over-acylation or ring-opening, may occur. Yield optimization requires controlled stoichiometry, inert atmospheres, and purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., benzyl and benzoyl group integration) and piperidine ring conformation.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (calc. for CHNO: 323.15 g/mol) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Peaks at ~1700 cm confirm the carboxylic acid moiety, while ~1650 cm indicates the amide/benzoyl carbonyl .
- Data Contradictions : Cross-validate using multiple techniques. For example, inconsistent melting points (e.g., observed vs. literature) may indicate impurities, necessitating HPLC purity checks (>98%) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DCM) to mitigate inhalation risks .
- First Aid : For skin exposure, wash immediately with soap/water; for eye contact, irrigate with saline for 15 minutes and seek medical evaluation .
Advanced Research Questions
Q. How can the stability of this compound under varying experimental conditions (pH, temperature) be systematically assessed?
- Methodological Answer :
- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 25°C and 40°C. Monitor degradation via HPLC at intervals (0, 7, 14 days).
- Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics. Identify degradation products (e.g., hydrolyzed benzoyl groups) via LC-MS .
- Storage Recommendations : Store at 2–8°C in airtight, light-protected containers to minimize hydrolysis and photodegradation .
Q. What strategies are effective in resolving contradictory data regarding the compound's reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Mechanistic Probes : Use isotopic labeling (e.g., O in the carboxylic acid group) to track nucleophilic attack sites via MS/MS.
- Computational Modeling : Employ DFT calculations (e.g., Gaussian 09) to predict reactive sites and transition states, comparing results with experimental yields .
- Controlled Experiments : Vary leaving groups (e.g., –OH vs. –OTs) and nucleophiles (e.g., amines vs. thiols) to isolate steric/electronic effects .
Q. How can researchers evaluate the compound's potential as a bioactive scaffold in drug discovery?
- Methodological Answer :
- In Vitro Assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based activity assays.
- Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., ester analogs, halogenated benzyl groups) and compare IC values .
- ADME Profiling : Assess solubility (shake-flask method), metabolic stability (hepatocyte incubation), and permeability (Caco-2 cell model) .
Properties
IUPAC Name |
1-benzoyl-4-benzylpiperidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c22-18(17-9-5-2-6-10-17)21-13-11-20(12-14-21,19(23)24)15-16-7-3-1-4-8-16/h1-10H,11-15H2,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBTUXWUZRRHLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC2=CC=CC=C2)C(=O)O)C(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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